molecular formula C19H17O2P B12538914 2-(Diphenylphosphanyl)-4-methoxyphenol CAS No. 658707-42-7

2-(Diphenylphosphanyl)-4-methoxyphenol

Cat. No.: B12538914
CAS No.: 658707-42-7
M. Wt: 308.3 g/mol
InChI Key: XPFZTUXRAVWPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphanyl)-4-methoxyphenol is an organophosphorus compound characterized by the presence of a diphenylphosphanyl group and a methoxyphenol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphanyl)-4-methoxyphenol typically involves the reaction of diphenylphosphine with 4-methoxyphenol under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphanyl-phenol bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are scaled up to accommodate higher volumes. The use of automated systems and advanced purification techniques ensures the consistent quality and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphanyl)-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phenol derivatives .

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphanyl)-4-methoxyphenol involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylphosphanyl)-4-methoxyphenol is unique due to the presence of both a phosphanyl group and a methoxyphenol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

658707-42-7

Molecular Formula

C19H17O2P

Molecular Weight

308.3 g/mol

IUPAC Name

2-diphenylphosphanyl-4-methoxyphenol

InChI

InChI=1S/C19H17O2P/c1-21-15-12-13-18(20)19(14-15)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3

InChI Key

XPFZTUXRAVWPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.